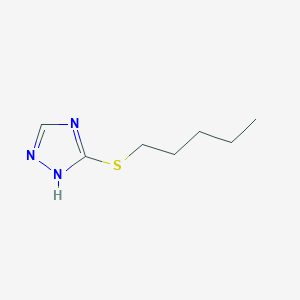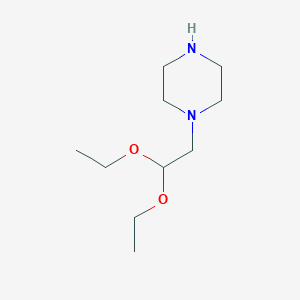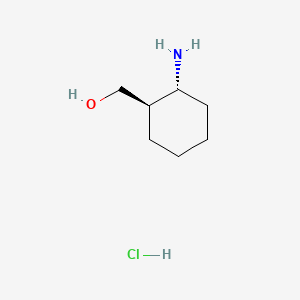
1-Phenyl-2-(quinoxalin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Phenyl-2-(quinoxalin-2-yl)ethanol” is a chemical compound with the molecular formula C16H14N2O . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied for the last two decades. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-2-(quinoxalin-2-yl)ethanol” consists of a phenyl group (a benzene ring), a quinoxalin-2-yl group (a bicyclic compound having fused benzene and pyrazine rings), and an ethanol group .
Chemical Reactions Analysis
The reaction medium is the key modulator of this switchable conversion, that is, low concentrations of oxygen in DMSO/H2O produce the hydrogen ammonia methylation product 3a, whereas the cyclization product 4a is favored when the reaction is carried out in ethanol with high dissolved oxygen concentrations .
Physical And Chemical Properties Analysis
“1-Phenyl-2-(quinoxalin-2-yl)ethanol” is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The molecular weight of this compound is 250.3 g/mol .
Scientific Research Applications
Proteomics Research
1-Phenyl-2-(quinoxalin-2-yl)ethanol: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound’s molecular properties may aid in the identification and quantification of proteins, especially when studying protein-protein interactions and dynamics within cells.
Biosensing
In the field of biosensing, this compound is explored for its potential in developing new biosensors . Its structure could be used to create sensors that detect biological molecules, providing valuable insights into cellular processes and disease diagnostics.
Analytical Chemistry
Analytical chemists employ 1-Phenyl-2-(quinoxalin-2-yl)ethanol for its chemical properties that can contribute to new methods of substance detection and analysis . It may be involved in chromatography and mass spectrometry techniques to analyze complex chemical mixtures.
Pharmacology
The pharmacological applications of this compound include research into its cytotoxic properties with potential anticancer and antitumor activities . It could be a precursor or a candidate molecule in the development of new therapeutic drugs.
Organic Synthesis
This compound serves as a building block in organic synthesis, contributing to the creation of various quinoxaline derivatives . These derivatives have applications ranging from dyes to DNA-cleaving agents, highlighting the versatility of 1-Phenyl-2-(quinoxalin-2-yl)ethanol in synthetic chemistry.
Material Science
In material science, 1-Phenyl-2-(quinoxalin-2-yl)ethanol is investigated for its role in the synthesis of functional materials . Its incorporation into new materials could lead to advancements in electronics, photonics, and nanotechnology.
Chemical Engineering
Chemical engineers might explore the use of 1-Phenyl-2-(quinoxalin-2-yl)ethanol in process optimization and the development of new chemical processes . Its properties can influence reaction mechanisms and catalysis in industrial chemical production.
Environmental Science
Lastly, the environmental science applications of 1-Phenyl-2-(quinoxalin-2-yl)ethanol could involve its use in environmental monitoring and remediation efforts . The compound’s interactions with pollutants and its potential role in pollution control technologies are areas of interest.
Future Directions
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
properties
IUPAC Name |
1-phenyl-2-quinoxalin-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)10-13-11-17-14-8-4-5-9-15(14)18-13/h1-9,11,16,19H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCQIKGMGWYJAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375474 |
Source


|
| Record name | 1-phenyl-2-quinoxalin-2-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(quinoxalin-2-yl)ethanol | |
CAS RN |
849021-27-8 |
Source


|
| Record name | 1-phenyl-2-quinoxalin-2-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














